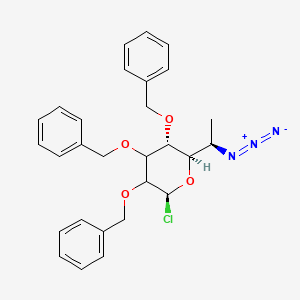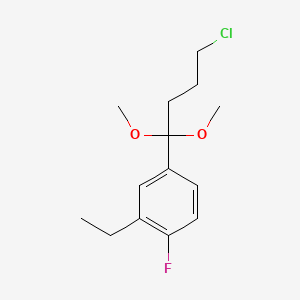
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C12H16ClFO2. This compound is characterized by the presence of a chloro group, a dimethoxybutyl chain, an ethyl group, and a fluorobenzene ring. It is a relatively complex molecule that can be used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1,1-dimethoxybutane and 2-ethyl-1-fluorobenzene.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Quality Control: Employing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The dimethoxybutyl chain can undergo hydrolysis to yield corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or acids.
Scientific Research Applications
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The chloro and fluorobenzene groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1-dimethoxybutane: A simpler compound with similar functional groups.
2-Ethyl-1-fluorobenzene: Another related compound with a fluorobenzene ring.
4-Chloro-2-ethyl-1-fluorobenzene: A compound with similar structural features but different substitution patterns.
Uniqueness
4-(4-Chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to be used in specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H20ClFO2 |
|---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
4-(4-chloro-1,1-dimethoxybutyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C14H20ClFO2/c1-4-11-10-12(6-7-13(11)16)14(17-2,18-3)8-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
ITHJBECMZJMMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(CCCCl)(OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


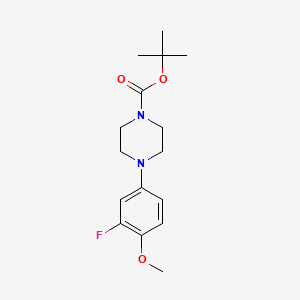
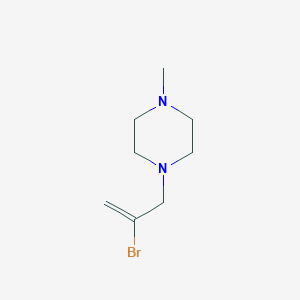
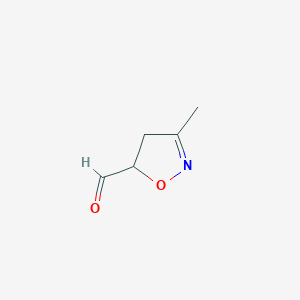
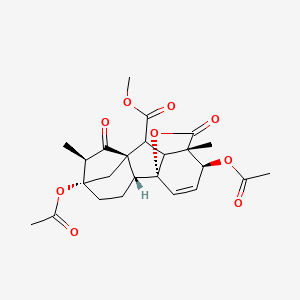
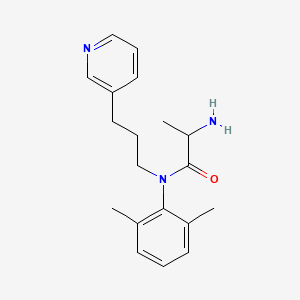


![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
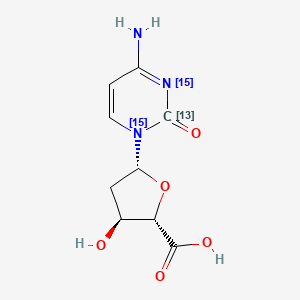
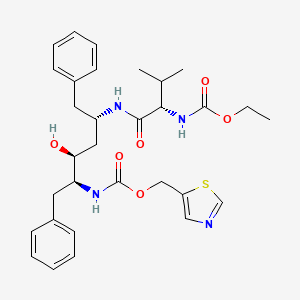


![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
